molecular formula C27H22N2O4S B11040713 propan-2-yl 2,3-dioxo-1,10a-diphenyl-2,3,5,10a-tetrahydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate

propan-2-yl 2,3-dioxo-1,10a-diphenyl-2,3,5,10a-tetrahydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate

Cat. No.: B11040713
M. Wt: 470.5 g/mol
InChI Key: XKOCTEDSCXLXAW-UHFFFAOYSA-N
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Description

ISOPROPYL 2,3-DIOXO-1,10A-DIPHENYL-2,3,5,10A-TETRAHYDRO-1H-PYRROLO[2,3-B][1,5]BENZOTHIAZEPINE-4-CARBOXYLATE: is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[2,3-b][1,5]benzothiazepine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 2,3-DIOXO-1,10A-DIPHENYL-2,3,5,10A-TETRAHYDRO-1H-PYRROLO[2,3-B][1,5]BENZOTHIAZEPINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[2,3-b][1,5]benzothiazepine core through cyclization reactions. Key reagents such as isopropyl alcohol, phenyl derivatives, and thiazepine precursors are used under controlled conditions to achieve the desired product. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: ISOPROPYL 2,3-DIOXO-1,10A-DIPHENYL-2,3,5,10A-TETRAHYDRO-1H-PYRROLO[2,3-B][1,5]BENZOTHIAZEPINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets are of interest for developing new drugs and treatments.

Medicine: The compound’s potential therapeutic properties are explored for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ISOPROPYL 2,3-DIOXO-1,10A-DIPHENYL-2,3,5,10A-TETRAHYDRO-1H-PYRROLO[2,3-B][1,5]BENZOTHIAZEPINE-4-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral properties.

    Indole Derivatives: Widely studied for their biological activities, including anticancer and antimicrobial effects.

    Imidazole Containing Compounds: Known for their broad range of chemical and biological properties, including antibacterial and antifungal activities.

Uniqueness: ISOPROPYL 2,3-DIOXO-1,10A-DIPHENYL-2,3,5,10A-TETRAHYDRO-1H-PYRROLO[2,3-B][1,5]BENZOTHIAZEPINE-4-CARBOXYLATE stands out due to its unique structural features and the specific biological activities it exhibits

Properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

propan-2-yl 2,3-dioxo-1,10a-diphenyl-5H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate

InChI

InChI=1S/C27H22N2O4S/c1-17(2)33-26(32)23-22-24(30)25(31)29(19-13-7-4-8-14-19)27(22,18-11-5-3-6-12-18)34-21-16-10-9-15-20(21)28-23/h3-17,28H,1-2H3

InChI Key

XKOCTEDSCXLXAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C(=O)C(=O)N(C2(SC3=CC=CC=C3N1)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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